molecular formula C21H20N2O3S B2938740 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide CAS No. 941894-26-4

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B2938740
CAS No.: 941894-26-4
M. Wt: 380.46
InChI Key: STBCODHQQSVEQC-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core linked to a phenyl ring, which is further substituted with a thiazinan-2-yl group

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazinan-2-yl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazinan-2-yl group.

    Coupling with Phenyl Ring: The thiazinan-2-yl intermediate is then coupled with a phenyl ring through a substitution reaction.

    Attachment to Naphthalene Core: The final step involves the attachment of the phenyl-thiazinan-2-yl moiety to the naphthalene-2-carboxamide core via an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazinan-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide bond to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazinan-2-yl group can interact with enzymes or receptors, modulating their activity. The naphthalene core may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]naphthalene-2-carboxamide
  • N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide

Uniqueness

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a naphthalene core with a thiazinan-2-yl group is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-21(18-8-7-16-5-1-2-6-17(16)15-18)22-19-9-11-20(12-10-19)23-13-3-4-14-27(23,25)26/h1-2,5-12,15H,3-4,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBCODHQQSVEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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